2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid
Description
The compound 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid (CAS: 1955485-27-4) is a trifluoroacetic acid (TFA) salt of an ester derivative containing an aminomethyl functional group. Its molecular formula is C₁₄H₂₄F₃NO₅, with a molecular weight of 343.34 g/mol . Structurally, it features:
- A 3-(aminomethyl)-5-methylhexanoate backbone.
- A 2-(propan-2-yloxy)ethyl ester group.
- A trifluoroacetic acid counterion.
This compound is likely used in pharmaceutical or agrochemical research due to its hybrid structure, combining lipophilic (ester, branched alkyl) and hydrophilic (aminomethyl, TFA) moieties. The TFA salt enhances solubility in polar solvents, which is critical for bioavailability in drug formulations .
Properties
IUPAC Name |
2-propan-2-yloxyethyl 3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3.C2HF3O2/c1-10(2)7-12(9-14)8-13(15)17-6-5-16-11(3)4;3-2(4,5)1(6)7/h10-12H,5-9,14H2,1-4H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRVOVCAKIPMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCCOC(C)C)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isopropyl ether group: This can be achieved by reacting an alcohol with isopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the aminomethyl group: This step involves the reaction of a suitable precursor with formaldehyde and a primary amine under reductive amination conditions.
Esterification: The final step involves the esterification of the intermediate with trifluoroacetic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or thiols can replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or thiols.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions.
Common Reactions :
- Oxidation : Utilizing potassium permanganate to form carboxylic acids or ketones.
- Reduction : Employing lithium aluminum hydride to yield alcohols or amines.
- Substitution : Using sodium iodide in acetone for halide substitution.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Sodium iodide in acetone | Halides or thiols |
Biology
In biological research, the compound is being investigated for its potential as a biochemical probe and a precursor for biologically active compounds. Its trifluoroacetic acid moiety enhances its ability to penetrate biological membranes, which may increase bioavailability.
Mechanism of Action :
The compound may modulate enzyme or receptor activity through binding interactions, making it a candidate for further pharmacological studies.
Medicine
The compound is explored for its therapeutic properties, particularly in drug development. Its structural characteristics may allow it to function effectively as a drug candidate or as part of drug delivery systems.
Case Study Example :
Research has indicated that derivatives of similar compounds exhibit significant antiproliferative activity against cancer cell lines (e.g., HCT-116 and MCF-7), suggesting that this compound could be further studied for anticancer applications .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique functional groups can be tailored to enhance material characteristics for various applications.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetic acid moiety can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate Hydrochloride (CAS: 726139-60-2)
- Molecular Formula: C₉H₁₈ClNO₂.
- Molecular Weight : 207.70 g/mol.
- Key Differences :
- Replaces the 2-(propan-2-yloxy)ethyl ester with a methyl ester , reducing steric bulk.
- Uses hydrochloride instead of TFA as the counterion, which may alter solubility and crystallinity.
- Applications : Likely used in peptide synthesis or as a chiral building block. The hydrochloride salt is more common in acidic environments .
Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride (CAS: 16780-05-5)
- Molecular Formula: C₈H₁₆ClNO₂.
- Molecular Weight : 193.67 g/mol.
- Key Differences: Features a pyrrolidine ring instead of the hexanoate backbone, introducing rigidity. Lacks the trifluoromethyl group, reducing electronegativity.
- Applications : Intermediate in neuroactive drug synthesis due to the pyrrolidine moiety’s affinity for neurotransmitter receptors .
Trifluoroacetic Acid Derivatives
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine 2,2,2-Trifluoroacetic Acid (CAS: 1909337-38-7)
Fluorinated Analogues
2-(Trifluoromethoxy)naphthalene-3-acetic Acid (CAS: 773109-13-0)
Data Table: Comparative Analysis
Research Findings and Key Insights
- Solubility: The TFA salt in the target compound improves aqueous solubility compared to hydrochloride analogues, critical for intravenous drug formulations .
- Lipophilicity : The 2-(propan-2-yloxy)ethyl group increases lipophilicity vs. methyl esters, enhancing membrane permeability in drug delivery .
- Stability : Fluorinated compounds (e.g., TFA, trifluoromethoxy) exhibit superior metabolic stability due to strong C-F bonds, reducing enzymatic degradation .
- Safety : TFA salts require stringent handling (gloves, goggles) due to corrosivity, similar to other fluorinated acids .
Biological Activity
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid (commonly referred to as "the compound") is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H22F3N1O3
- CAS Number : 1909306-08-6
- Molecular Weight : 303.31 g/mol
The trifluoroacetic acid moiety is significant for its role in enhancing the solubility and stability of the compound in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to 2-(propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate exhibit notable antimicrobial properties. For instance, studies on related structures have demonstrated effective inhibition against various bacterial strains, suggesting a potential for development as an antimicrobial agent .
Antioxidant Properties
The antioxidant capacity of the compound has been investigated, with findings suggesting that it may scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with structural similarities have been shown to inhibit fatty acid synthase (FASN), which plays a critical role in lipid metabolism and has implications in cancer therapy . The inhibition of such enzymes could position this compound as a candidate for further research in metabolic disorders.
Case Study 1: Antimicrobial Testing
A study conducted on a series of alkylated derivatives of hexanoic acid derivatives demonstrated that modifications similar to those found in the compound led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of hydrophobic groups increased membrane permeability, leading to improved efficacy .
Case Study 2: Antioxidant Evaluation
In another investigation, the antioxidant activity was measured using the DPPH radical scavenging assay. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative damage in biological systems .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of 3-(aminomethyl)-5-methylhexanoic acid (a pregablin derivative, CAS 128013-69-4 ) with 2-(propan-2-yloxy)ethanol. Key steps include:
Amine Protection : Use tert-butoxycarbonyl (Boc) or similar groups to protect the aminomethyl moiety during esterification to prevent side reactions.
Activation of Carboxylic Acid : Employ coupling agents like DCC or EDCl with catalytic DMAP.
Ester Formation : React the activated acid with 2-(propan-2-yloxy)ethanol under anhydrous conditions.
Deprotection and Salt Formation : Remove the protecting group (e.g., via TFA cleavage) to yield the trifluoroacetate salt .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-esterification.
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water + 0.1% TFA) to assess purity. Adjust mobile phase pH to resolve TFA interference .
- Stability : Store lyophilized samples at -20°C in airtight, light-resistant containers. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Trifluoroacetic acid’s hygroscopic nature necessitates desiccant use .
Q. What analytical techniques are effective for structural characterization?
- Methodological Answer :
- NMR : Use deuterated DMSO-d6 or CD3OD to minimize TFA signal overlap. ¹H NMR will show characteristic peaks for the ester (δ 4.2–4.5 ppm) and aminomethyl groups (δ 2.8–3.1 ppm). ¹⁹F NMR confirms TFA presence (δ -75 to -76 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) in positive-ion mode identifies the molecular ion ([M+H]⁺) and confirms salt formation.
- FTIR : Validate ester (C=O stretch ~1740 cm⁻¹) and TFA (C-F stretches 1100–1300 cm⁻¹) .
Advanced Research Questions
Q. How can NMR challenges caused by trifluoroacetic acid be mitigated during analysis?
- Methodological Answer :
- Solvent Suppression : Apply presaturation or gradient-shaped pulses to suppress TFA’s strong ¹H signal (δ 8.5 ppm in D2O).
- Deuterated Alternatives : Use CD3OD instead of D2O to shift residual TFA signals away from critical regions.
- 2D NMR : HSQC or COSY helps resolve overlapping peaks in complex mixtures .
Q. What strategies resolve contradictions between mass spectrometry and NMR data for derivatives of 3-(aminomethyl)-5-methylhexanoic acid?
- Methodological Answer :
- Cross-Validation : Confirm molecular weight via HRMS and compare with theoretical values. For structural ambiguities (e.g., stereochemistry), use NOESY or ROESY NMR.
- Degradation Studies : Hydrolyze the ester under basic conditions and analyze fragments separately.
- Computational Modeling : Predict NMR chemical shifts using DFT calculations (e.g., Gaussian) to validate experimental data .
Q. How can esterification yields be optimized for acid-sensitive intermediates?
- Methodological Answer :
- Protecting Groups : Use acid-labile groups (e.g., Boc) that are selectively removed post-esterification.
- Low-Temperature Reactions : Perform esterification at 0–4°C to minimize side reactions.
- Catalytic Systems : Employ lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification in non-aqueous media .
Data Contradiction Analysis
Q. How should researchers address discrepancies in purity assessments between HPLC and NMR?
- Methodological Answer :
- HPLC Method Optimization : Adjust column temperature or gradient to separate TFA from the target compound.
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.
- Ion-Pair Chromatography : Add ion-pair reagents (e.g., heptafluorobutyric acid) to improve peak resolution for ionic species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
